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Compound of Interest

Compound Name:

[2-Amino-1-(4-

Methoxyphenyl)Ethyl]Dimethylami

ne

Cat. No.: B113093 Get Quote

Application Notes: [2-Amino-1-(4-
Methoxyphenyl)Ethyl]Dimethylamine
Compound Identification

Systematic Name: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

IUPAC Name: 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine[1]

CAS Number: 851169-57-8[1]

Molecular Formula: C₁₁H₁₈N₂O[1]

Synonyms: (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine, 4-Methoxyphenyl-2-amino-

N,N-dimethylethanamine[1][2]

Introduction

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is a phenethylamine derivative

recognized for its role as a versatile intermediate in the synthesis of more complex, biologically

active molecules.[2][3] While detailed pharmacological data for this specific compound is
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limited in publicly accessible literature, its structural similarity to other neurologically active

phenethylamines suggests its potential for use in neurological research, particularly in the

development of therapeutics for mood and anxiety disorders.[3] This document provides an

overview of its potential applications and representative protocols based on the activities of

structurally related compounds.

Potential Applications in Neurological Research

Based on its chemical structure and information from chemical suppliers, the primary

applications of this compound in a research setting are:

Synthetic Intermediate: The compound serves as a key building block in medicinal chemistry

for the synthesis of novel pharmaceutical agents, particularly those targeting neurological

disorders.[2][3] Its structure is amenable to modifications that can alter its pharmacological

profile, making it a valuable starting point for developing new antidepressants and

anxiolytics.[3]

Neurotransmitter System Research: It can be used in studies investigating neurotransmitter

systems.[3] As a phenethylamine derivative, it is hypothesized to interact with monoamine

systems, such as those for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

Research could involve using this compound as a tool to probe receptor binding sites or

transporter functions.

Drug Discovery Lead Compound: The core structure can be used as a scaffold for the

development of new psychoactive compounds. By analyzing its structure-activity

relationships (SAR) through systematic chemical modifications, researchers can identify

novel ligands with desired selectivity and potency for specific neurological targets.

Hypothesized Mechanism of Action

Structurally related phenethylamines are known to exert their effects by interacting with various

components of the monoaminergic system.[4] The primary hypothesized mechanisms for a

compound like [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine would involve:

Receptor Binding: Direct binding to G-protein coupled receptors (GPCRs), such as serotonin

(e.g., 5-HT₂A, 5-HT₂C) and adrenergic (e.g., α₁, β₂) receptors.[5][6][7] Agonism or
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antagonism at these receptors can modulate downstream signaling cascades, influencing

neuronal excitability and communication.

Transporter Inhibition: Inhibition of monoamine transporters for serotonin (SERT),

norepinephrine (NET), and dopamine (DAT). By blocking the reuptake of these

neurotransmitters from the synaptic cleft, the compound could increase their availability and

enhance monoaminergic neurotransmission, a common mechanism for antidepressant

medications.[8]

Neurotransmitter Release: Acting as a substrate for monoamine transporters, leading to

neurotransmitter release through a process known as reverse transport.

The diagram below illustrates a potential signaling pathway based on the interaction of a

phenethylamine derivative with a 5-HT₂A receptor, a common target for this class of

compounds.[4][7]
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Caption: Hypothesized 5-HT₂A receptor signaling pathway for a phenethylamine derivative.

Quantitative Data (Representative)
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No specific quantitative binding affinity or functional assay data for [2-Amino-1-(4-
Methoxyphenyl)Ethyl]Dimethylamine is readily available in published literature. The following

table presents representative data for other substituted phenethylamines at key neurological

targets to provide a comparative context for potential research.[6][7]

Target
Compound
Class

Kᵢ (nM) Range
EC₅₀ (nM)
Range

Activity Type

5-HT₂A Receptor
Substituted

Phenethylamines
8 - 1,600 32 - 3,400

Partial/Full

Agonist

5-HT₂C Receptor
Substituted

Phenethylamines
110 - 3,500 N/A Variable

5-HT₁A Receptor
Substituted

Phenethylamines
710 - >5,000 N/A Low Affinity

α₁ Adrenergic

Receptor

NBOMe

Derivatives
300 - 900 N/A High Affinity

Norepinephrine

Transporter

(NET)

Dimethyl-

ethylamines
Variable IC₅₀ >1,000 Weak Inhibitor

Serotonin

Transporter

(SERT)

Dimethyl-

ethylamines
Variable IC₅₀ >1,000 Weak Inhibitor

Note: This data is illustrative and derived from structurally related but distinct molecules.[6][7] Kᵢ

represents binding affinity, EC₅₀ represents functional potency, and IC₅₀ represents inhibitory

concentration. N/A indicates data not typically reported for this target/activity combination.

Experimental Protocols
The following are detailed, representative protocols for experiments commonly used to

characterize novel psychoactive compounds. These would need to be optimized for the specific

physical and chemical properties of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine.

Protocol 1: Radioligand Receptor Binding Assay
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This protocol determines the binding affinity (Kᵢ) of the test compound for a specific receptor

(e.g., human 5-HT₂A) by measuring its ability to compete with a radiolabeled ligand.

Materials:

HEK293 cells stably expressing the human 5-HT₂A receptor.

Cell membrane preparation from the above cells.

Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).

Non-specific ligand: Mianserin.

Test Compound: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, dissolved in DMSO

and serially diluted.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation fluid and liquid scintillation counter.

Methodology:

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and

centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein

concentration using a BCA or Bradford assay.

Assay Setup: In a 96-well plate, add the following to each well:

50 µL Assay Buffer (for total binding).

50 µL Mianserin (10 µM final concentration, for non-specific binding).

50 µL of serially diluted test compound.

Add Radioligand: Add 50 µL of [³H]ketanserin (e.g., 1 nM final concentration) to all wells.
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Add Membranes: Add 100 µL of the membrane preparation (e.g., 10-20 µg protein) to each

well to initiate the binding reaction.

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle

agitation.

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester. Wash each filter 3 times with ice-cold assay buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow

to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation

counter.

Data Analysis:

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of the test compound.

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad

Prism) to determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L]

is the concentration of the radioligand and Kₐ is its affinity for the receptor.
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Caption: Experimental workflow for a radioligand receptor binding assay.
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Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the ability of the test compound to inhibit the reuptake of

neurotransmitters (e.g., serotonin) into isolated nerve terminals (synaptosomes).

Materials:

Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin/norepinephrine).

Sucrose Buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

Krebs-Ringer Buffer.

Radiolabeled Neurotransmitter: [³H]Serotonin ([³H]5-HT).

Uptake Inhibitor Control: Fluoxetine (for SERT).

Test Compound: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, dissolved in DMSO

and serially diluted.

Glass-Teflon homogenizer, centrifuges.

Liquid scintillation counter.

Methodology:

Synaptosome Preparation:

Dissect the brain region of interest on ice.

Homogenize the tissue in ice-cold Sucrose Buffer.

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and

debris.

Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet

the crude synaptosomal fraction (P2).

Resuspend the P2 pellet in Krebs-Ringer Buffer and determine protein concentration.
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Uptake Assay:

Pre-warm synaptosome aliquots to 37°C for 5 minutes.

Add the test compound (at various concentrations) or the control inhibitor (e.g., Fluoxetine)

and pre-incubate for 10 minutes at 37°C.

Initiate uptake by adding [³H]5-HT (e.g., 10 nM final concentration).

Incubate for a short period (e.g., 5 minutes) at 37°C.

Set up parallel tubes on ice to determine non-specific uptake.

Termination and Wash:

Terminate the uptake reaction by adding 3 mL of ice-cold buffer and immediately filtering

through glass fiber filters.

Wash the filters rapidly with more ice-cold buffer.

Quantification:

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a

scintillation counter.

Data Analysis:

Calculate specific uptake: Uptake at 37°C (CPM) - Uptake on ice (CPM).

Determine the percentage inhibition of specific uptake for each concentration of the test

compound relative to the vehicle control.

Plot the percent inhibition against the log concentration of the test compound and use non-

linear regression to calculate the IC₅₀ value.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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